

Application Notes & Protocols: Ethacure 300 in Structural Reaction Injection Molding (SRIM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethacure 300

Cat. No.: B8083435

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Audience Note: This document is intended for materials scientists, polymer chemists, and manufacturing engineers. The content focuses on industrial polymer chemistry and manufacturing processes. The terms "signaling pathways" and "drug development" are not applicable in this context; the diagrams provided illustrate chemical reactions and process workflows.

Introduction to Ethacure 300 and SRIM

Ethacure 300, chemically known as dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine curative.^{[1][2]} It serves as a chain extender and curative for polyurethane and polyurea systems.^{[3][4]} Its liquid form at room temperature makes it a convenient and versatile component in many polymer processing applications.^{[5][6]}

Structural Reaction Injection Molding (SRIM) is a composite manufacturing process where a low-viscosity liquid polymer system is injected into a closed mold containing a fiber reinforcement preform (e.g., glass or carbon fiber mat).^[7] The polymer then reacts and cures inside the mold, forming a strong, lightweight, fiber-reinforced part. **Ethacure 300** is used in SRIM as a chain extender, reacting with isocyanates to form urea linkages, which contributes to rapid curing cycles and enhanced mechanical properties of the final composite.^{[1][8][9]} Its slower reaction profile compared to other amines allows for better wetting of the fiber preform, which is crucial for producing large or complex parts.^{[1][10]}

Application Notes

Role of Ethacure 300 in SRIM Formulations

Ethacure 300 is a key component in the "B-side" (resin/curative) of a two-component SRIM system, which reacts with the "A-side" (isocyanate).

- **Chain Extender:** It rapidly builds molecular weight by linking isocyanate-terminated prepolymers, forming hard segments in the polymer matrix. This reaction is crucial for developing the final mechanical properties of the composite.[4][9]
- **Curing Agent:** It cross-links the polymer chains, creating a durable thermoset structure.[3][11]
- **Processing Aid:** As a low-viscosity liquid, it helps maintain a workable viscosity of the resin mixture during injection, ensuring complete impregnation of the fiber reinforcement.[5][12] The reaction speed allows for very short demold times, enhancing production efficiency.[9][13]

Advantages of Using Ethacure 300 in SRIM

- **Enhanced Mechanical Properties:** Polymers cured with **Ethacure 300** exhibit excellent strength, hardness, modulus, and elongation.[2][3]
- **Controlled Reactivity:** It offers a slower, more controlled reaction compared to aliphatic amines, providing a longer pot life which is essential for wetting out large fiber preforms in SRIM.[1][10]
- **Convenience and Safety:** Being a liquid at room temperature eliminates the handling issues associated with solid curatives like MOCA.[5][14] It also has a lower chronic toxicity profile compared to traditional curatives.[1][3]

Quantitative Data

The following tables summarize typical physical properties of **Ethacure 300** and the mechanical properties of polyurethane elastomers formulated with it. Data for SRIM composites can vary significantly based on the fiber type, fiber volume fraction, and specific isocyanate/polyol system used.

Table 1: Typical Physical Properties of **Ethacure 300**

Property	Value	Unit	Reference
Appearance	Clear, yellow to amber liquid	-	[1][5]
Chemical Name	Dimethylthiotoluenedi amine (DMTDA)	-	[1][14]
Molecular Weight	214	g/mol	[1][2]
Equivalent Weight (with isocyanates)	107	g/eq	[1][2][5]
Specific Gravity (@ 20°C)	1.208	g/cm ³	[1][12]
Viscosity (@ 20°C)	690 - 691	cSt or mm ² /s	[1][14]
Flash Point (PMCC)	176	°C	[1][14]

| Boiling Point (@ 16.8 torr) | 200 | °C |[1] |

Table 2: Example Mechanical Properties of a Polyurethane Elastomer Cured with **Ethacure 300** Formulation: Adiprene® L-100 (TDI Prepolymer) cured with **Ethacure 300** at 95% theory, post-cured for 18 hours at 100°C.[10]

Property	Value	Unit	ASTM Method
Hardness	88 - 89	Shore A	-
Tensile Strength	7140 (49.2)	psi (MPa)	-
Elongation at Break	410	%	-
100% Modulus	1140 (7.9)	psi (MPa)	-
300% Modulus	1990 (13.7)	psi (MPa)	-

| Tear Strength (Die C) | 370 (64.8) | pli (kN/m) | - |

Experimental Protocols

Protocol 1: General Preparation of an SRIM Composite

This protocol outlines a general procedure for creating a glass mat-reinforced polyurethane composite using an SRIM process.

Materials & Equipment:

- A-Side: MDI (Diphenylmethane Diisocyanate) based prepolymer.
- B-Side: Polyol blend containing **Ethacure 300**.
- Reinforcement: Continuous strand glass fiber mat, pre-cut to mold dimensions.
- Mold Release Agent
- SRIM Machine: High-pressure metering, mixing, and injection equipment.
- Heated Press/Mold: Capable of maintaining temperatures of 80-100°C.[\[5\]](#)
- Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Methodology:

- Mold Preparation:
 - Clean the mold surfaces thoroughly.
 - Apply a suitable mold release agent according to the manufacturer's instructions.
 - Preheat the mold to the desired temperature, typically between 80°C and 100°C.[\[5\]](#)
- Reinforcement Placement:
 - Carefully place the pre-cut fiber mat preform into the mold cavity, ensuring it conforms to the mold shape.
 - Close the mold and place it in the press, applying sufficient clamping force to prevent leakage.

- Component Preparation:
 - Ensure the A-side and B-side components are stored under a dry nitrogen blanket to prevent moisture contamination.[5][12]
 - Preheat the components to their recommended processing temperatures (typically 63°C - 80°C for prepolymers) to achieve the target injection viscosity.[12]
- Injection:
 - Set the SRIM machine to the correct mix ratio (stoichiometry). A 95% theory is generally recommended for **Ethacure 300** systems.[5]
 - Inject the mixed resin into the mold at a controlled rate and pressure. The injection should be fast enough to fill the mold before gelation but slow enough to prevent fiber wash or air entrapment.
- Curing and Demolding:
 - Allow the part to cure in the heated mold. The in-mold cure time is typically short due to the high reactivity of the system.
 - Once cured, open the mold and carefully demold the composite part. Demold time will vary with the prepolymer and part size.[5]
- Post-Curing:
 - For optimal mechanical properties, a post-cure is often required. A typical post-cure cycle is 16 hours at 100°C.[5]

Protocol 2: Mechanical Property Testing of SRIM Composites

This protocol describes standard tests to evaluate the performance of the manufactured composite.

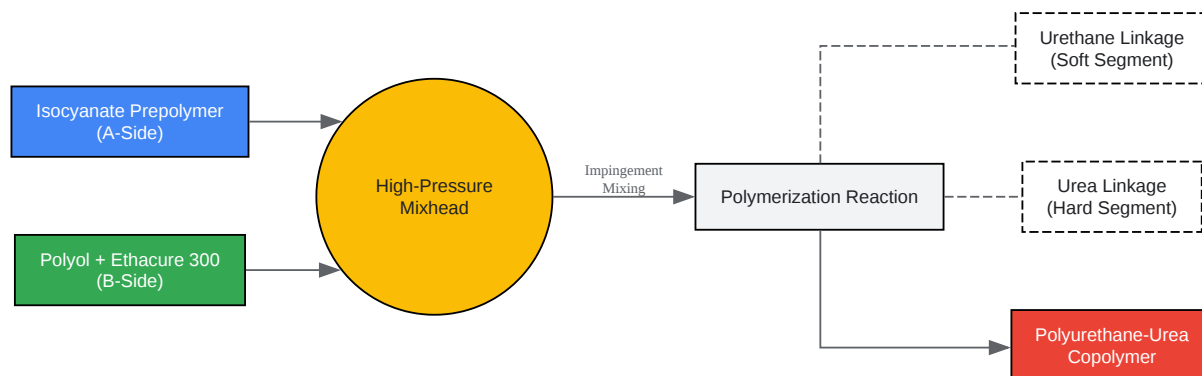
Methodology:

- Sample Preparation: Cut test specimens from the flat areas of the cured SRIM panels according to the dimensions specified in the relevant ASTM standards.
- Tensile Testing (ASTM D3039/D638):
 - Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break.
 - This test provides information on the material's behavior under tension.
- Flexural Testing (ASTM D790):
 - Perform a three-point bending test to determine the flexural strength and flexural modulus.
 - This test measures the material's ability to resist bending forces.
- Impact Testing (ASTM D256 - Izod):
 - Measure the impact resistance or toughness of the material by subjecting a notched specimen to a swinging pendulum.
 - This indicates the material's ability to absorb energy under impact.

Diagrams and Workflows

Polyurethane-Urea Formation with Ethacure 300

The diagram below illustrates the chemical reaction in an SRIM system. The isocyanate (A-Side) reacts with both the polyol and the **Ethacure 300** (B-Side) to form the final polymer matrix.

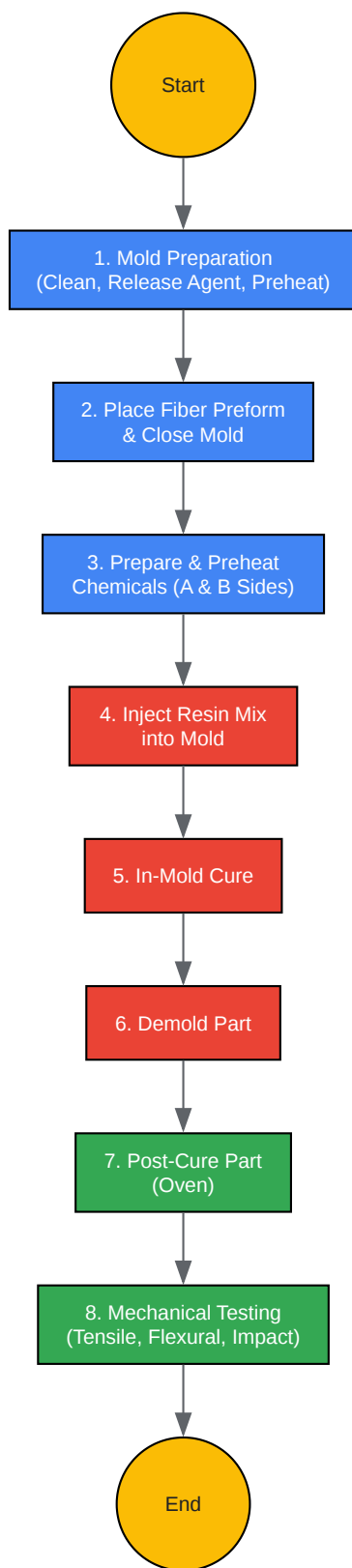


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Simplified chemical reaction pathway in an SRIM system.

SRIM Experimental Workflow

The following diagram shows the logical workflow for producing and testing an SRIM composite part as described in the protocols.



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Experimental workflow for SRIM composite fabrication and testing.

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